Home > Products > Screening Compounds P8954 > 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1795427-60-9

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1673090
CAS Number: 1795427-60-9
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-(3,5-Dimethoxyphenyl)-1-methyl-1-nitroethene

  • Compound Description: This compound is a nitrostyrene synthesized through a Henry reaction between 3,5-dimethoxybenzaldehyde and nitroethane. It serves as a crucial intermediate in the multi-step synthesis of both cis and trans isomers of 5-bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. []
  • Relevance: This compound shares the core structure of a substituted phenyl ring linked to an ethene moiety with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It acts as a direct precursor in the synthesis of a closely related analog, 5-bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, demonstrating their structural similarity. []
  • Compound Description: This compound is one of the stereoisomers obtained through a multi-step synthesis starting from (E)-2-(3,5-Dimethoxyphenyl)-1-methyl-1-nitroethene. []
  • Relevance: This compound belongs to the same tetrahydroisoquinoline family as the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key structural difference lies in the substitution pattern on the tetrahydroisoquinoline ring, with this compound featuring methyl and methoxy groups compared to the target compound's ethyl group. []
  • Compound Description: This compound is a stereoisomer of the cis form, also synthesized from (E)-2-(3,5-Dimethoxyphenyl)-1-methyl-1-nitroethene. Its single-crystal X-ray structure has been determined. []
  • Relevance: Similar to its cis isomer, this compound is a tetrahydroisoquinoline derivative with distinct substitutions on the core structure compared to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Despite the variation in substituents (methyl and methoxy groups in this case), their shared tetrahydroisoquinoline core highlights their close structural relationship. []
  • Compound Description: This compound was stereoselectively synthesized and its structure confirmed through spectroscopic data. []
  • Relevance: This compound shares a highly similar structure with the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Both contain a bromine at the 5-position and a substituted phenyl group at the 3-position of the tetrahydroisoquinoline core. The differences lie in the specific substitutions on the phenyl ring and an additional methyl substituent at the 1-position in this compound. []

2-Acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds are a series of derivatives used as starting materials in a stereoselective substitution reaction to generate 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives. []
  • Relevance: This group of compounds shares the core structure of a bromo-substituted tetrahydroisoquinoline with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The differences are observed in the additional substituents (cyano, methoxy, acyl, or sulfonyl groups) present in these derivatives compared to the target compound. []

4-Amino-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This group of compounds represents the products obtained from the stereoselective substitution reaction using 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines with amines. Their configurations have been determined using X-ray crystallography. []
  • Relevance: This group exhibits a similar tetrahydroisoquinoline core as the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The primary difference lies in the presence of an amino group at the 4-position and various other substitutions stemming from the starting materials and reacting amines. []

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is an unnatural alkaloid synthesized as a chiral spacer for optically active cyclophane receptors. []

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative has been resolved into its enantiomers, and the absolute configuration of each has been determined through X-ray crystallography. The (4S)-enantiomer displayed activity as an inhibitor of serotonin, norepinephrine, and dopamine uptake. []
  • Relevance: This compound and 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are structurally very similar. Both possess a phenyl group at the 4-position of the tetrahydroisoquinoline ring. The difference lies in the substitution on the aromatic ring, with this compound having methoxy groups at the 6 and 7 positions, while the target compound has a bromine at the 5-position. []

Methyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This chiral compound serves as a versatile building block for the synthesis of various substituted hydantoin and thiohydantoin derivatives containing the tetrahydroisoquinoline moiety. []
  • Relevance: This compound shares the base tetrahydroisoquinoline structure with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride but lacks the bromine substituent. Despite this difference, its use in constructing structurally related hydantoin and thiohydantoin derivatives highlights its relevance. []

2-Substituted (10aS)-10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (Hydantoins)

  • Compound Description: This group of compounds represents a series of hydantoin derivatives synthesized using methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a starting material. They feature a fused imidazolidine-2,4-dione ring to the tetrahydroisoquinoline core at specific positions. []
  • Relevance: While these hydantoins don't directly resemble 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, their origin from a common building block (Methyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate) and their inclusion of the tetrahydroisoquinoline motif place them as structurally related compounds. []

2-Substituted (10aS)-3-Thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (Thiohydantoins)

  • Compound Description: Analogous to the hydantoin derivatives, these compounds are thiohydantoins synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, featuring a sulfur atom in the imidazolidine-2,4-dione ring. []
  • Relevance: These thiohydantoins share a similar structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as the hydantoin derivatives, stemming from the same starting material and incorporating the tetrahydroisoquinoline core, albeit with a distinct fused ring system. []

(−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a drug candidate investigated as a novel inhibitor of the “funny” If current channel. [, , , ]
  • Relevance: This compound contains the 1,2,3,4-tetrahydroisoquinoline moiety, a key structural feature shared with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Although YM758 possesses additional substituents and a different overall structure, the presence of the tetrahydroisoquinoline unit highlights a connection between the two compounds. [, , , ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of YM758 and is studied for its pharmacokinetic properties and interactions with transporter proteins. [, , , ]
  • Relevance: Like YM758, this compound contains the 1,2,3,4-tetrahydroisoquinoline unit, linking it structurally to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Despite differences in the overall structure due to the piperidine ring and other substitutions, the shared tetrahydroisoquinoline unit makes it a relevant related compound. [, , , ]

N-(4-Fluorobenzoyl)glycine (YM-385461)

  • Compound Description: This compound is another metabolite of YM758, identified in plasma samples and investigated for its potential renal excretion pathways. []
  • Relevance: Unlike the target compound and most other related compounds, YM-385461 does not possess the tetrahydroisoquinoline core. Its relevance stems from being a metabolic byproduct of YM758, which itself shares a structural motif with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

N-2-Hydroxyl-2-(4-methansulfonamidophenyl)-ethyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These are a series of sotalol analogs designed and synthesized as potential antiarrhythmic agents. They incorporate a tetrahydroisoquinoline pharmacophore. []
  • Relevance: This series shares the core tetrahydroisoquinoline structure with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They differ in the substitution pattern, with these analogs featuring a hydroxyl and a 4-methansulfonamidophenyl group on the ethyl substituent at the 2-position of the tetrahydroisoquinoline ring. []

Ethyl 1,2,3,4-tetrahydrobenzo[f]quinoline-3-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of the azasteroid 3-desoxy-18-nor-14-azaequilenin. []
  • Relevance: While not a direct structural analog, this compound and 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belong to the same broad chemical class of fused aromatic ring systems containing a nitrogen atom. Both feature a tetrahydroisoquinoline core with an additional fused benzene ring, highlighting their structural relationship within this chemical family. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is the target molecule of a synthetic route involving a series of transformations starting from isoquinoline. []
  • Relevance: This compound shares the basic tetrahydroisoquinoline framework with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It differs in the substitution pattern, possessing a methyl group at the 2-position and a hydroxyl group at the 8-position instead of the bromine substituent in the target compound. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: These are a series of compounds designed and synthesized as potential antibacterial agents. []
  • Relevance: This group of compounds does not share a direct structural resemblance with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They lack the tetrahydroisoquinoline core and belong to a different class of heterocyclic compounds. Therefore, they are not considered directly structurally related. []

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

  • Compound Description: These are a series of compounds synthesized and evaluated for their antibacterial activity. []
  • Relevance: Similar to the previous group, these derivatives do not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They belong to a different class of heterocyclic compounds, lacking the characteristic tetrahydroisoquinoline core structure. []

2-Amino-1,2,3,4-tetrahydronaphthalene Derivatives

  • Compound Description: These are a group of bromo-substituted compounds designed as intermediates for synthesizing molecules with 5-HT1A antagonistic activity. []
  • Relevance: Although lacking the isoquinoline moiety, these compounds share some structural similarities with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Both have a saturated six-membered ring fused to an aromatic ring, with a bromine substituent and an amino group. This makes them relevant in the broader context of halogenated cyclic amine derivatives. []

1-Phenyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds represents a series of analogs designed as ring-contracted versions of 1-phenyl-2,3,4,5-tetrahydrobenzazepines, aiming to characterize the D1 dopamine receptor antagonist pharmacophore. []
  • Relevance: This group shares the core 1-phenyl-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the absence of the bromine substituent in these analogs. []

5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines

  • Compound Description: This group encompasses a series of compounds synthesized as conformationally constrained analogs of 1-phenyl-tetrahydroisoquinolines, aiming to investigate their D1 dopamine receptor antagonist activity. []
  • Relevance: These compounds are structurally related to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as they are derived from the same 1-phenyl-tetrahydroisoquinoline scaffold. They possess an additional fused ring system that imposes conformational constraints compared to the target compound. []

4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

  • Compound Description: This compound and its derivatives exhibit norepinephrine potentiating activity. []
  • Relevance: This compound shares the base tetrahydroisoquinoline structure with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The difference lies in the substitution pattern, with this compound having a methyl group at the 2-position and a hydroxyl group at the 4-position, in addition to a phenyl group at the 4-position. []

1-Hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

  • Compound Description: This group of compounds represents a new series synthesized as potential norepinephrine potentiators, inspired by the activity of PI-OH. []

6-Bromo-5-hydroxy-4-dimethylaminomethyl-1-methyl-2-phenylthiomethylindole-3-carbonic acid ethyl ether monohydrate

  • Compound Description: This newly synthesized compound is investigated for its antiviral properties against influenza A and B viruses. []
  • Relevance: This compound does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of heterocyclic compounds, based on an indole core instead of the tetrahydroisoquinoline structure. []

Ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a key intermediate in a multi-step synthesis of various heterocyclic compounds, including pyrimidine and oxadiazole derivatives. []
  • Relevance: This compound does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of heterocyclic compounds, featuring a pyrimidine core instead of the tetrahydroisoquinoline structure. []

3,4-Dihydropteridine Derivatives

  • Compound Description: These compounds are a group of heterocyclic molecules synthesized from pyrazines and used as intermediates for preparing pteridine derivatives. []

Arbidol (ARB)

  • Compound Description: ARB is a broad-spectrum antiviral drug known for its activity against enveloped viruses, including influenza and hepatitis C. []
  • Relevance: ARB does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of compounds based on an indole core, lacking the characteristic tetrahydroisoquinoline structure. []

TCV-309

  • Compound Description: TCV-309 is a selective platelet-activating factor antagonist studied for its potential therapeutic benefits in treating shock. []
  • Relevance: This compound does not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It belongs to a different class of compounds and does not possess the characteristic tetrahydroisoquinoline structure. []

Paracetamol, Pamabrom, and Dicyclomine hydrochloride

  • Compound Description: These are pharmaceutical compounds analyzed simultaneously using an RP-HPLC method. []
  • Relevance: These compounds do not share a direct structural relationship with 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. They represent various chemical classes, and none possess the characteristic tetrahydroisoquinoline structure. []

Cariprazine (RGH-188)

  • Compound Description: Cariprazine is an antipsychotic drug candidate with antagonist–partial agonist activity at dopamine D3 and D2 receptors. []
Overview

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by a bromine atom at the fifth position and an ethyl group at the third position of the tetrahydroisoquinoline structure. It serves as a valuable building block in organic synthesis and has been investigated for its potential therapeutic applications.

Source and Classification

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be sourced from various chemical suppliers and is typically classified under organic compounds, specifically within the category of nitrogen-containing heterocycles. Its structural framework is crucial for the development of various pharmaceuticals and biologically active molecules, making it an important compound in both academic research and industrial applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride primarily involves the bromination of 3-ethyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions are carefully controlled to ensure selective bromination at the desired position. Common reagents include bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.

Synthetic Routes:

  1. Bromination Reaction: The starting material, 3-ethyl-1,2,3,4-tetrahydroisoquinoline, is treated with bromine under controlled conditions to yield 5-bromo derivative.
  2. Purification: The crude product may undergo recrystallization or chromatography to achieve the desired purity.

Industrial methods may involve continuous flow reactors for enhanced efficiency and yield optimization .

Molecular Structure Analysis

Structure and Data

The molecular formula for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C12H14BrNHClC_{12}H_{14}BrN\cdot HCl, with a molecular weight of approximately 284.61 g/mol. The structure features a bicyclic system consisting of a tetrahydroisoquinoline core with a bromo substituent and an ethyl group.

Key Structural Features:

  • Bromine Substituent: Positioned at the fifth carbon.
  • Ethyl Group: Attached to the third carbon.

The compound's stereochemistry plays a crucial role in its biological activity and interaction with biological targets .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to yield quinoline derivatives or reduction to modify its tetrahydroisoquinoline structure.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
  • Oxidation Agents: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Mechanism of Action

Process and Data

The mechanism of action for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is linked to its structural similarity to tetrahydroisoquinolines known for their biological activities. This compound may influence multiple biochemical pathways due to its ability to interact with various enzymes and proteins.

Biochemical Pathways:

  • Inhibition or activation of specific enzymes.
  • Modulation of signaling pathways affecting cell proliferation and apoptosis.

It has been suggested that this compound could exhibit pharmacological effects similar to those observed with other tetrahydroisoquinoline derivatives .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits specific physical properties that are relevant for its handling and application:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetonitrile; limited solubility in water due to its hydrophobic nature.

The chemical stability of this compound is generally good under normal conditions but may degrade under extreme temperatures or reactive environments .

Applications

Scientific Uses

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has significant applications in medicinal chemistry:

  1. Building Block for Synthesis: Used in the synthesis of complex organic molecules and natural product analogs.
  2. Pharmaceutical Research: Investigated for potential therapeutic effects related to neurological disorders due to its structural relationship with known bioactive compounds.
  3. Biochemical Studies: Employed in studies examining enzyme interactions and cellular signaling pathways .

This compound's versatility makes it an important subject of study within organic synthesis and drug development fields.

Properties

CAS Number

1795427-60-9

Product Name

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C11H15BrClN

Molecular Weight

276.6 g/mol

InChI

InChI=1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H

InChI Key

JECLUCYJLCJCNO-UHFFFAOYSA-N

SMILES

CCC1CC2=C(CN1)C=CC=C2Br.Cl

Canonical SMILES

CCC1CC2=C(CN1)C=CC=C2Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.